(4-Methylpyrimidin-2-yl)methanol
Description
Structure
2D Structure
Properties
IUPAC Name |
(4-methylpyrimidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-2-3-7-6(4-9)8-5/h2-3,9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIOJQPLVJMBLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663898 | |
| Record name | (4-Methylpyrimidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142650-13-3 | |
| Record name | (4-Methylpyrimidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for (4-Methylpyrimidin-2-yl)methanol
Traditional methods for synthesizing this compound and its analogues rely on well-understood organic reactions, including alkylation, reduction, and hydroxymethylation.
Direct alkylation involves introducing a methyl group onto a pyrimidine (B1678525) precursor. For instance, the synthesis of related substituted pyrimidines has been achieved through the methylation of a pyrimidine carboxylate with methyl iodide in the presence of a base like sodium hydride. rsc.org This general principle can be applied to suitable pyrimidine scaffolds to introduce the required methyl group at the C4 position. The reaction typically involves the deprotonation of a suitable precursor followed by nucleophilic attack on an alkylating agent.
A common and effective method for generating the hydroxymethyl group is the reduction of a corresponding carbonyl compound, such as an aldehyde, ketone, or ester. smolecule.com The reduction of a carboxylate group at the 2-position of a pyrimidine ring to a primary alcohol is a key transformation. This is often accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com For example, the analogous reduction of methyl 2-aminopyridine-4-carboxylate yields (2-aminopyridin-4-yl)methanol (B35309) in good yield. chemicalbook.com Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) is another widely used reagent, particularly for the chemoselective reduction of ketones and aldehydes. beilstein-journals.org
Table 1: Example of Reduction of a Heterocyclic Carboxylate Data derived from a similar reaction on a pyridine (B92270) derivative. chemicalbook.com
| Starting Material | Reagent | Solvent | Reaction Conditions | Product | Yield |
| Methyl 2-aminoisonicotinate | Lithium aluminum hydride | Tetrahydrofuran (THF) | Reflux, 3 hours | (2-Aminopyridin-4-yl)methanol | 73% |
Hydroxymethylation involves the direct introduction of a -CH₂OH group onto the pyrimidine ring. This can be achieved through various methods, sometimes involving formylation followed by reduction. smolecule.com For other pyrimidine systems, hydroxymethylation has been explored, though selective functionalization can be challenging and may require protecting groups. ugent.be The development of synthetic routes that allow for the introduction of a hydroxymethyl group after other modifications have been made is an area of interest. ugent.be
The construction of this compound can also be accomplished via multi-step synthetic sequences. These routes offer flexibility in introducing various substituents. A representative strategy might start with a simpler, commercially available pyrimidine, such as 2-chloro-4-methylpyrimidine. acs.org A vinyl group can be introduced at the 2-position via a palladium-catalyzed Suzuki coupling reaction with a vinylboronic acid ester. acs.org Subsequent reactions can then be performed on the vinyl group to convert it into a hydroxymethyl functionality. For instance, hydroboration-oxidation would transform the vinyl group into a hydroxyethyl (B10761427) group, which could then be further modified. Another complex multi-step synthesis involves the construction of the pyrimidine ring itself from acyclic precursors, followed by functional group interconversions to arrive at the final product. google.comwikipedia.org
Table 2: Illustrative Multi-Step Synthesis Starting from 2-Chloro-4-methylpyrimidine Based on the initial steps of a synthesis for a related cyclopropane (B1198618) derivative. acs.org
| Step | Starting Material | Reagents | Product | Yield |
| 1 | 2-Chloro-4-methylpyrimidine | Vinylboronic acid pinacol (B44631) ester, Pd(OAc)₂, SPhos, K₃PO₄ | 4-Methyl-2-vinylpyrimidine | ~48% |
| 2 | 4-Methyl-2-vinylpyrimidine | Further transformation (e.g., oxidation) | This compound | N/A |
Advanced Synthetic Strategies and Optimizations
Modern synthetic chemistry seeks to improve upon established routes by developing more efficient, selective, and environmentally benign methods. Catalytic approaches are at the forefront of these advancements.
Catalysis plays a crucial role in the synthesis of complex molecules. In the context of this compound, catalytic methods can be applied to several key transformations.
Palladium-Catalyzed Cross-Coupling: As mentioned, Suzuki coupling is a powerful method for forming carbon-carbon bonds. The reaction of 2-halo-4-methylpyrimidines with appropriate organoboron reagents under palladium catalysis provides a versatile entry point for installing various functional groups at the 2-position, which can then be converted to the hydroxymethyl group. acs.orgresearchgate.net
Catalytic Hydrogenation/Transfer Hydrogenation: The reduction of carbonyl precursors can be achieved using catalytic hydrogenation (with H₂ gas) or, more conveniently, through transfer hydrogenation. liverpool.ac.uk Transfer hydrogenation uses a hydrogen donor molecule, such as isopropanol (B130326) or methanol, in the presence of a metal catalyst. liverpool.ac.uk Ruthenium(II) and Rhodium(II) complexes are highly efficient catalysts for the transfer hydrogenation of ketones. liverpool.ac.ukbohrium.com These methods offer a safer and often more chemoselective alternative to using metal hydrides. For example, Raney Nickel is an effective catalyst for the hydrogenation of various functional groups. mdpi.com
Catalytic Approaches in this compound Synthesis
Palladium-Catalyzed Reactions
Palladium catalysis is a cornerstone in the synthesis and functionalization of pyrimidine scaffolds. While direct palladium-catalyzed hydroxymethylation of 4-methylpyrimidine (B18481) is not widely documented, palladium-based cross-coupling reactions are instrumental in creating key precursors and derivatives. For instance, the Suzuki coupling reaction, catalyzed by complexes like Pd(PPh₃)₄, is employed to couple pyrimidine halides with various aryl/het-aryl boronic acids. mdpi.comresearchgate.net This method allows for the introduction of diverse substituents onto the pyrimidine ring, which can then be further modified.
A notable application involves the synthesis of (4-methylpyrimidin-2-yl)methylamine, an important intermediate. The process starts with 2-chloro-4-methylpyrimidine, which undergoes a palladium-catalyzed cyanation using zinc cyanide and a palladium(0) catalyst like tetrakis(triphenylphosphine)palladium(0). guidechem.com The resulting nitrile can then be reduced to the amine. A similar strategy could be envisioned where the nitrile is hydrolyzed to a carboxylic acid, which is subsequently reduced to this compound.
Furthermore, palladium-catalyzed direct arylation of sp³ C-H bonds has been developed for related heterocyclic methyl ethers, such as 4-pyridylmethyl 2-aryl ethers, using a Pd(NIXANTPHOS)-based catalyst. nih.gov This highlights the potential for palladium catalysis to directly functionalize the methyl group or its derivatives in similar heterocyclic systems.
Table 1: Examples of Palladium-Catalyzed Reactions in Pyrimidine Synthesis
| Reactant(s) | Catalyst | Reagents | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine, Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄, 1,4-Dioxane | Hydrolyzed coupled products | 30-85% | mdpi.com |
| 2-Chloro-4-methylpyrimidine | Tetrakis(triphenylphosphine)palladium(0) | Zn(CN)₂, DMF | 4-Methylpyrimidine-2-carbonitrile | Not specified | guidechem.com |
| 4-Pyridylmethyl 2-aryl ether, Aryl bromide | Pd(OAc)₂ / NIXANTPHOS | NaOtBu, CPME | Diarylated 4-pyridyl methyl ether | 78-94% | nih.gov |
Other Transition Metal Catalysis
Beyond palladium, other transition metals are effective in synthesizing and functionalizing heterocyclic compounds. Iridium-catalyzed reductive hydroxymethylation has been successfully applied to activated 4-heteroaryl pyridines. nih.gov This reaction uses methanol and formaldehyde (B43269) to introduce a hydroxymethyl group onto the heterocyclic ring, a process that could potentially be adapted for pyrimidine systems. nih.gov Silver catalysis has also been explored for the direct functionalization of heteroaromatic compounds. yorku.ca
The synthesis of this compound itself can be achieved through the reduction of a corresponding carbonyl compound, such as an ester or aldehyde. smolecule.com For example, the reduction of ethyl 2-(methylthio)pyrimidine-5-carboxylate with lithium aluminum hydride (LiAlH₄) yields [2-(methylthio)pyrimidin-5-yl]methanol as a byproduct, demonstrating the conversion of an ester group on a pyrimidine ring to a hydroxymethyl group. researchgate.net
Solvent Effects on Reaction Outcomes
The choice of solvent significantly influences the outcome of pyrimidine synthesis and functionalization. The electronic spectra and, consequently, the reactivity of pyrimidines are strongly modulated by solvent polarity. ijcrt.org Polar solvents like water and methanol can stabilize polar excited states through dipole-dipole interactions and hydrogen bonding, which can alter reaction pathways and yields. ijcrt.org
In multicomponent reactions for synthesizing pyrimidine derivatives, water has often been found to be a superior solvent compared to organic solvents like dichloromethane (B109758) (CH₂Cl₂), methanol, and ethanol (B145695), leading to higher yields. researchgate.net In other cases, a mixture of water and ethanol has proven effective for improving reaction outcomes. researchgate.net A computational DFT study on the alkylation of cytosine, a pyrimidine base, revealed that the bulk effect of water significantly modifies the reaction mechanisms, favoring unassisted alkylation at nitrogen centers. acs.org The three-component reaction to form 4-amino-5-pyrimidine carbonitriles also shows solvent dependency, with different solvents affecting reaction efficiency. tandfonline.com
Table 2: Solvent Effects on Pyrimidine Synthesis Yields
| Reaction Type | Solvent | Yield | Reference |
|---|---|---|---|
| Tetrahydro pyrimidine quinoline (B57606) synthesis | Water | Good | researchgate.net |
| Tetrahydro pyrimidine quinoline synthesis | CH₂Cl₂, Methanol, Ethanol | Lower than water | researchgate.net |
| Indol-3-yl-4H-pyran synthesis | H₂O and EtOH (2:3) | Improved yield | researchgate.net |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to minimize environmental impact. rasayanjournal.co.inbenthamdirect.com These approaches focus on using safer solvents, employing catalytic methods, and utilizing energy-efficient techniques like microwave-assisted synthesis. rasayanjournal.co.insemanticscholar.org The goal is to achieve higher yields, reduce waste generation, and shorten reaction times. rasayanjournal.co.in
Key green strategies applicable to the synthesis of this compound and its intermediates include:
Use of Greener Solvents: Water is an environmentally benign solvent that has been shown to be effective for certain pyrimidine syntheses. researchgate.netresearchgate.net
Catalysis: Using catalysts, including organocatalysts like thiamine (B1217682) hydrochloride (Vitamin B1), reduces the need for stoichiometric reagents. researchgate.net
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields in the synthesis of pyrimidine derivatives. semanticscholar.org
Solvent-Free Conditions: Mechanical grinding under solvent-free conditions has been successfully used for the iodination of pyrimidines, offering a simple and eco-friendly procedure with high yields. mdpi.com
Chemical Reactivity and Derivatization
The this compound molecule possesses two primary sites for chemical reactions: the hydroxymethyl group and the pyrimidine ring itself.
Reactions of the Hydroxymethyl Group
The hydroxymethyl group (-CH₂OH) attached to the pyrimidine ring exhibits typical alcohol reactivity. It can undergo several key transformations:
Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde (4-methylpyrimidine-2-carbaldehyde) or further to the carboxylic acid (4-methylpyrimidine-2-carboxylic acid). smolecule.com
Esterification: Reaction with carboxylic acids or their derivatives will yield the corresponding esters. smolecule.com
Reduction of Precursors: The hydroxymethyl group is often formed by the reduction of a corresponding carbonyl group. The reduction of esters like ethyl 2-(methylthio)pyrimidine-5-carboxylate with strong reducing agents such as LiAlH₄ produces the corresponding hydroxymethyl pyrimidine. researchgate.net
Pyrimidine Ring Modifications and Functionalizations
The pyrimidine ring is an electron-deficient heterocycle, which dictates its reactivity pattern. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr): The 2-, 4-, and 6-positions of the pyrimidine ring are electron-deficient and thus susceptible to attack by nucleophiles. wikipedia.org This is a common strategy for introducing functional groups. For example, chloropyrimidines are versatile intermediates that react with various nucleophiles (e.g., amines, alkoxides) to form substituted pyrimidines. copbela.orggoogle.com The nitrogen atoms within the ring can also act as nucleophiles, allowing for further functionalization. smolecule.com
Electrophilic Aromatic Substitution: In contrast to nucleophilic attack, electrophilic substitution is less facile due to the ring's electron-deficient nature. wikipedia.org When it does occur, it is directed to the 5-position, which is the most electron-rich carbon atom. wikipedia.org Reactions such as nitration and halogenation have been observed at this position in substituted pyrimidines. wikipedia.orgvulcanchem.com
N-Alkylation and N-Oxidation: The nitrogen atoms in the pyrimidine ring can be alkylated or oxidized, although these reactions are more difficult compared to pyridine due to the deactivating effect of the second nitrogen atom. wikipedia.org
Coordination Chemistry of 4 Methylpyrimidin 2 Yl Methanol
(4-Methylpyrimidin-2-yl)methanol as a Ligand
This compound possesses a unique structural framework that makes it an intriguing ligand for coordination to metal ions. The presence of a pyrimidine (B1678525) ring with a nitrogen atom and a methanol (B129727) group provides multiple potential coordination sites.
Chelation Properties and Ligand Design
This compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyrimidine ring and the oxygen atom of the methanol group. This chelation can lead to the formation of stable five-membered rings with the metal ion. The design of ligands based on pyrimidine and other nitrogen-containing heterocycles is a subject of considerable research interest due to their ability to form stable complexes with a variety of metal ions. rug.nlnih.govuni-muenchen.dersc.org The steric and electronic properties of the ligand can be tuned by modifying the substituents on the pyrimidine ring, which in turn influences the properties of the resulting metal complexes. rug.nl
The chelation behavior of similar pyrimidine-containing ligands has been studied extensively. For instance, Schiff base ligands derived from 2-amino-4-hydroxy-6-methylpyrimidine (B160893) have been shown to coordinate to metal ions through the pyrimidine nitrogen and an imine nitrogen or a phenolic oxygen. sdiarticle5.comdirectresearchpublisher.org In a related compound, sulfamerazine (B1682647), which contains a 4-methylpyrimidin-2-yl group, coordination to mercury(II) occurs through a sulfonamidic nitrogen and a pyrimidine nitrogen atom. uni-muenchen.deresearchgate.net These studies on analogous ligands suggest that this compound would likely exhibit bidentate coordination, forming stable chelate rings with metal ions. The design of more complex ligands incorporating the this compound moiety could lead to the development of new metal complexes with tailored properties for specific applications. cdnsciencepub.com
Spectroscopic Characterization of Coordination Complexes
The formation of coordination complexes with this compound can be monitored and characterized using various spectroscopic techniques, primarily FT-IR, UV-Vis, and NMR spectroscopy. While direct spectroscopic data for complexes of this compound are limited, valuable insights can be gained from the characterization of complexes with structurally related ligands.
Infrared (IR) Spectroscopy: In the IR spectra of metal complexes of related pyrimidine-based ligands, a shift in the characteristic vibrational frequencies of the C=N and C-N bonds within the pyrimidine ring to lower wavenumbers is typically observed upon coordination to a metal ion. sdiarticle5.com This shift indicates the involvement of the pyrimidine nitrogen in the coordination. Additionally, the appearance of new bands in the far-IR region can be attributed to the formation of M-N and M-O bonds. sdiarticle5.com For instance, in complexes of a Schiff base derived from 2-amino-4-hydroxy-6-methylpyrimidine, new bands in the 500-600 cm⁻¹ and 400-500 cm⁻¹ regions are assigned to ν(M-O) and ν(M-N) vibrations, respectively. sdiarticle5.com
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the coordination geometry around the metal ion. The UV-Vis spectra of complexes with ligands similar to this compound often exhibit bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d electronic transitions. researchgate.net For example, the electronic spectrum of a Cu(II) complex with a Schiff base derived from 2-amino-4-hydroxy-6-methylpyrimidine shows bands at 13812 cm⁻¹ and 30030 cm⁻¹, which are assigned to a ²B₁g → ²A₁g transition and charge transfer, respectively, suggesting an octahedral geometry. sdiarticle5.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its complexes in solution. Upon coordination, shifts in the proton and carbon signals of the ligand are expected, particularly for those nuclei in close proximity to the coordination sites. For example, in tin(IV) complexes of a ligand containing a 4-methylpyrimidin-2-yl group, changes in the chemical shifts of the pyrimidine protons are observed upon complexation. oatext.com ¹¹⁹Sn NMR spectroscopy has also been used to confirm the coordination number of the tin center in these complexes. oatext.com
| Spectroscopic Technique | Observed Changes Upon Complexation (in related systems) | Interpretation | Reference |
| FT-IR | Shift of ν(C=N) and ν(C-N) to lower wavenumbers. Appearance of new bands in the 400-600 cm⁻¹ region. | Coordination of the pyrimidine nitrogen. Formation of M-N and M-O bonds. | sdiarticle5.com |
| UV-Vis | Appearance of d-d transition and charge transfer bands. | Provides information on the coordination geometry (e.g., octahedral, tetrahedral). | sdiarticle5.comresearchgate.net |
| NMR | Shifts in the chemical shifts of protons and carbons near the coordination sites. | Confirms the coordination of the ligand in solution. | oatext.com |
Metal Complexes of this compound
The synthesis and structural analysis of metal complexes containing this compound as a ligand are crucial for understanding their properties and potential applications.
Synthesis of Metal-Ligand Complexes
The synthesis of metal complexes of this compound can generally be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. mdpi.commdpi.com The choice of solvent and reaction conditions, such as temperature and pH, can influence the nature of the resulting complex. mdpi.com For instance, the synthesis of Schiff base complexes derived from 2-amino-4-hydroxy-6-methylpyrimidine involves refluxing the ligand and the metal nitrate (B79036) in ethanol (B145695). sdiarticle5.com Similarly, tin(IV) complexes of a related ligand were synthesized by refluxing the ligand with di-phenyltin(IV) oxide in ethanol. oatext.com Microwave-assisted synthesis has also emerged as a "green" and efficient method for preparing metal complexes of Schiff bases and other ligands, often leading to shorter reaction times and higher yields compared to conventional heating. mdpi.com
A general synthetic procedure would involve dissolving this compound in a suitable solvent, such as ethanol or methanol, and adding a solution of the metal salt (e.g., chloride, nitrate, or acetate) dropwise with stirring. The reaction mixture may be heated to facilitate complex formation. The resulting complex, which may precipitate out of solution, can then be isolated by filtration, washed, and dried. sdiarticle5.commdpi.com
Structural Analysis of Coordination Compounds
The three-dimensional arrangement of the ligand around the central metal ion in a complex is determined through structural analysis, most definitively by single-crystal X-ray diffraction. While a crystal structure of a complex with this compound itself is not available in the searched literature, the structures of complexes with related ligands provide valuable insights into the potential coordination geometries.
Based on these related structures, it is plausible that this compound would form complexes with various geometries depending on the metal ion, its oxidation state, and the presence of other coordinating ligands or counter-ions.
| Metal Ion | Likely Coordination Geometry (in related systems) | Coordination Number | Reference |
| Cu(II) | Square Planar / Octahedral | 4 / 6 | sdiarticle5.comresearchgate.net |
| Ni(II) | Octahedral | 6 | sdiarticle5.comresearchgate.net |
| Co(II) | Tetrahedral | 4 | researchgate.net |
| Zn(II) | Tetrahedral | 4 | researchgate.net |
| Hg(II) | Trigonal Prismatic | 6 | researchgate.net |
Catalytic Applications of Metal Complexes
Metal complexes are widely used as catalysts in a variety of organic transformations due to their ability to activate substrates and facilitate reactions through various mechanisms. bohrium.com While direct evidence for the catalytic application of metal complexes of this compound is scarce in the reviewed literature, the catalytic potential of complexes with similar pyrimidine-based ligands has been explored.
Given the versatile coordination properties of this compound, it is conceivable that its metal complexes could exhibit catalytic activity in various reactions, such as oxidation, reduction, and carbon-carbon bond-forming reactions. Further research is warranted to explore the catalytic potential of these complexes.
3
The coordination chemistry of this compound is a subject of interest due to the molecule's potential to act as a versatile ligand in catalysis. The presence of both a pyrimidine ring and a hydroxymethyl group offers multiple coordination modes, making it a valuable component in the design of transition metal complexes. The nitrogen atoms of the pyrimidine ring, in particular, play a crucial role in its catalytic applications.
1 Role of Pyridine (B92270) Nitrogen in Catalysis
The nitrogen atoms within the pyrimidine ring of this compound are fundamental to its function in metal-catalyzed reactions. The lone pair of electrons on the nitrogen atoms allows them to act as Lewis bases, donating electron density to a metal center to form a coordination complex. This interaction is pivotal in the activation of the metal catalyst and influences the subsequent catalytic cycle.
In related systems, the coordination of a pyridine nitrogen to a metal center, such as palladium, has been shown to be a critical step in catalytic processes like imine hydrolysis. For instance, in studies involving Schiff bases derived from 4-methylpyridin-2-amine, the association of the pyridine ring with the palladium catalyst increases the polarity of the C=N bond, facilitating hydrolysis. mdpi.com This principle can be extended to this compound, where the pyrimidine nitrogen can similarly enhance the electrophilicity of the metal center, thereby promoting catalytic transformations.
The phenomenon of chelation, where a ligand binds to a metal ion through multiple donor atoms, is also a significant aspect of the catalytic role of pyrimidine-containing ligands. Pyrimidines, with their two nitrogen centers, are highly susceptible to this type of ligation. researchgate.net This chelation effect can stabilize the metal complex, influence its geometry, and ultimately dictate the selectivity and efficiency of the catalyzed reaction.
Research on ruthenium alkylidene complexes containing substituted pyridinyl-alcoholato ligands for alkene metathesis has also highlighted the importance of the pyridine nitrogen. The substitution pattern on the pyridine ring was found to influence the stability, selectivity, and turnover frequency of the catalyst at elevated temperatures. beilstein-journals.org This suggests that the electronic environment of the pyrimidine ring in this compound can be tailored to fine-tune the catalytic performance of its metal complexes.
2 Mechanistic Studies of Metal-Catalyzed Reactions
Mechanistic studies of reactions catalyzed by metal complexes of ligands structurally similar to this compound provide valuable insights into the potential pathways involving this compound. A key example is the palladium-catalyzed Suzuki coupling of Schiff bases derived from 4-methylpyridin-2-amine with aryl/het-aryl boronic acids. mdpi.com In this process, an unexpected hydrolysis of the imine linkage was observed, and density functional theory (DFT) calculations were employed to understand the mechanism. mdpi.comdntb.gov.ua
The proposed mechanism suggests that the reaction does not stop at the expected Suzuki coupling product. Instead, the pyridine moiety of the Schiff base coordinates to the palladium catalyst, which in turn facilitates the hydrolysis of the imine bond. mdpi.com This coordination enhances the polarization of the C=N bond, making it more susceptible to nucleophilic attack by water, leading to the formation of an aldehyde and an amine. mdpi.comresearchgate.net
Table 1: Selected Mechanistic Data for a Related Palladium-Catalyzed Imine Hydrolysis
| Reactant | Catalyst | Product | Key Mechanistic Insight | Source |
| (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine | Pd(PPh₃)₄ | 3-substituted thiophene-2-carbaldehydes | Coordination of the pyridine nitrogen to the Pd catalyst is crucial for the hydrolysis of the imine linkage. | mdpi.com |
This table is based on a study of a related compound and is presented to illustrate the principles of pyridine nitrogen involvement in catalysis.
The development of catalytic methodologies for forming C-C bonds, such as transition-metal-catalyzed [2+2+2] cycloadditions, often involves intricate mechanistic pathways. nih.gov A deep understanding of these mechanisms is essential for improving reaction efficiency and selectivity. While specific studies on this compound in such reactions are not prevalent, the general principles of ligand-metal interaction, oxidative addition, reductive elimination, and other elementary steps are applicable.
Furthermore, studies on other metal-catalyzed reactions, such as the N-methylation of amines using methanol as a C1 source with ruthenium complexes, demonstrate the broad utility of metal catalysts with nitrogen-containing ligands. acs.org The electronic and steric properties of the ligand play a significant role in the catalytic performance.
Medicinal Chemistry and Biological Activity Investigations
(4-Methylpyrimidin-2-yl)methanol as a Scaffold for Drug Discovery
The pyrimidine (B1678525) ring, a core component of this compound, is a foundational scaffold in the development of therapeutic agents. smolecule.commdpi.comresearchgate.net Its presence in essential biological molecules and its synthetic versatility make it a privileged structure in medicinal chemistry. The specific arrangement of a methyl group and a hydroxymethyl group on the pyrimidine ring in this compound provides distinct opportunities for chemical modification, positioning it as a valuable starting point for drug discovery programs. smolecule.com
The significance of the this compound scaffold is underscored by its structural resemblance to numerous biologically active molecules. The pyrimidine core is fundamental to nucleosides, the building blocks of DNA and RNA, highlighting its inherent biocompatibility. smolecule.commdpi.com
This structural motif is present in various established drugs. A key example is Sulfamerazine (B1682647), a sulfonamide antibiotic, which contains the 4-methylpyrimidin-2-yl moiety. uobasrah.edu.iq The proven biological activity of such compounds validates the pyrimidine ring as a critical pharmacophore. The structural framework of this compound is also analogous to other heterocyclic compounds that have been investigated for a range of biological effects, including those targeting kinases and neurotransmitter receptors. This similarity allows researchers to leverage existing knowledge to design new therapeutic agents. smolecule.comnih.gov
The functional groups of this compound, specifically the hydroxymethyl and methyl groups, are amenable to a wide range of chemical modifications. smolecule.com This adaptability allows for the synthesis of diverse derivatives designed to interact with specific biological targets, a cornerstone of modern targeted therapy. smolecule.comnih.gov
Researchers have extensively modified the pyrimidine scaffold to develop novel compounds with enhanced or specific activities. tandfonline.com For instance, the 4-methylpyrimidin-2-yl group from sulfamerazine has been used to create new Schiff bases and sulfonamide derivatives with potent antimicrobial properties. uobasrah.edu.iqresearchgate.net Other strategies involve creating hybrid molecules by combining the pyrimidine scaffold with other pharmacologically active structures, such as quinolines, to produce agents with improved antibacterial efficacy. mdpi.comnih.gov Furthermore, reactions like alkylation and cyclization on the pyrimidine ring have led to the development of derivatives with potential anticonvulsant activity, demonstrating the broad therapeutic applicability of this scaffold. pensoft.net These modifications aim to enhance potency, selectivity, and pharmacokinetic properties, transforming the basic scaffold into a tailored therapeutic agent. smolecule.com
Antimicrobial Research
Investigations into the antimicrobial potential of compounds featuring the this compound scaffold have yielded promising results. While the parent compound has been screened for activity, research has largely concentrated on its derivatives, which have shown efficacy against a spectrum of bacterial and fungal pathogens. smolecule.comresearchgate.net
Derivatives of this compound have been synthesized and evaluated for their antibacterial properties. Notably, sulfonamide derivatives have shown significant activity. For example, the compound 4-(((4,4-dimethyl-2,6-dioxocyclohexylidene)methyl)amino)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide demonstrated potent inhibition against a panel of both Gram-positive and Gram-negative bacteria. researchgate.netarabjchem.org Similarly, Schiff base derivatives have been tested against various bacterial strains, showing a range of activities. uobasrah.edu.iq
Table 1: Antibacterial Activity of this compound Derivatives
| Compound/Derivative | Bacterial Strain | Activity/Measurement | Source |
|---|---|---|---|
| Schiff base of Sulfamerazine | Klebsiella pneumoniae | Slight to intermediate activity | uobasrah.edu.iq |
| Schiff base of Sulfamerazine | Staphylococcus aureus | Slight to intermediate activity | uobasrah.edu.iq |
| Schiff base of Sulfamerazine | Escherichia coli | No activity | uobasrah.edu.iq |
| Schiff base of Sulfamerazine | Bacillus cereus | No activity | uobasrah.edu.iq |
| Compound 12¹ | Gram-positive bacteria | MIC: 3.9–31.3 µg/mL | researchgate.netarabjchem.org |
| Compound 12¹ | Gram-negative bacteria | MIC: 3.9–31.3 µg/mL | researchgate.netarabjchem.org |
¹ 4-(((4,4-dimethyl-2,6-dioxocyclohexylidene)methyl)amino)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
The antifungal potential of compounds derived from the this compound scaffold has also been a subject of research. Studies have shown that these derivatives can be effective against several pathogenic fungal species. A Schiff base derived from sulfamerazine, which incorporates the 4-methylpyrimidin-2-yl moiety, exhibited good activity against a range of fungi, with particularly strong effects against Candida krusei and Aspergillus niger. uobasrah.edu.iq Furthermore, certain sulfonamide derivatives have displayed potent, broad-spectrum antifungal activity. researchgate.netresearchgate.netarabjchem.org
Table 2: Antifungal Activity of this compound Derivatives
| Compound/Derivative | Fungal Strain | Activity/Measurement | Source |
|---|---|---|---|
| Schiff base of Sulfamerazine | Candida albicans | Good activity | uobasrah.edu.iq |
| Schiff base of Sulfamerazine | Candida tropicalis | Intermediate activity | uobasrah.edu.iq |
| Schiff base of Sulfamerazine | Candida krusei | Highest effect | uobasrah.edu.iq |
| Schiff base of Sulfamerazine | Aspergillus fumigatus | Intermediate activity | uobasrah.edu.iq |
| Schiff base of Sulfamerazine | Aspergillus niger | Highest effect | uobasrah.edu.iq |
| Compound 12¹ | Fungi | MIC: 3.9–31.3 µg/mL | researchgate.netarabjchem.org |
¹ 4-(((4,4-dimethyl-2,6-dioxocyclohexylidene)methyl)amino)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
To elucidate the mechanism of antimicrobial action, molecular docking studies have been employed to investigate the interaction between this compound derivatives and their biological targets. smolecule.com These computational studies provide valuable insights into the binding modes and affinities of the compounds with key microbial enzymes.
For instance, molecular docking of a sulfonamide derivative containing the 4-methylpyrimidin-2-yl group was performed with dihydropteroate (B1496061) synthase, a crucial enzyme in the bacterial folate synthesis pathway. researchgate.netarabjchem.org The results indicated that the compound binds effectively within the enzyme's active site, showing an orientation and interactions similar to the natural substrate, which explains its inhibitory action. researchgate.net Similar modeling studies on Schiff base derivatives have highlighted the importance of hydrogen bonding and hydrophobic interactions in their binding to microbial protein receptors. uobasrah.edu.iqresearchgate.net Docking analyses of metal complexes incorporating a 4-methylpyrimidin-2-yl ligand have also been used to predict and understand their antimicrobial behavior. researchgate.net These in silico studies are instrumental in the rational design and optimization of new and more effective antimicrobial agents based on this scaffold.
Antitumor and Anticancer Studies
Research into this compound and its derivatives has revealed promising potential in the field of oncology. The core structure is viewed as a valuable starting point for the design of new anticancer drugs, with numerous studies focusing on synthesizing and evaluating new analogues for their ability to combat cancer cells.
This compound itself has been identified as a compound of interest for its potential antitumor activity, particularly against human liver carcinoma cell lines. smolecule.com This initial promise has spurred extensive research into its derivatives, which have been tested against a wide array of cancer cell lines.
Derivatives incorporating the (4-methylpyrimidin-2-yl) moiety have shown significant antiproliferative effects. For instance, tin(IV) complexes derived from a Schiff base containing the N-(4-methylpyrimidin-2-yl)benzenesulfonamide structure demonstrated potent activity against several human cancer cell lines, including glioblastoma, colorectal, and skin cancer. oatext.com In some cases, these derivatives were found to be significantly more effective than the established chemotherapy drug, cisplatin. oatext.com
Similarly, a series of newly synthesized smolecule.comoatext.comtriazolo[4,3-a]pyrimidine derivatives were evaluated against human breast cancer cell lines (MDA-MB-231 and MCF-7), showing notable inhibition of cancer cell proliferation. mdpi.com Further studies on thiazole–pyrimidine derivatives also reported promising cytostatic activity against multiple cell lines in the National Cancer Institute's 60-cell line screen (NCI-60). mdpi.com One derivative, in particular, showed a high growth inhibition value against the HOP-92 non-small cell lung cancer (NSCLC) cell line. mdpi.com
| Derivative Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Azo-derived Tin(IV) Complexes | HCT-116 | Colorectal | 3.04 ± 0.98 | oatext.com |
| A431 | Skin | Effective | ||
| U-1242 MG | Glioblastoma | 10 - 50 | ||
| smolecule.comoatext.comTriazolo[4,3-a]pyrimidines | MDA-MB-231 | Breast | 17.83 | mdpi.com |
| MCF-7 | Breast | 20.33 | ||
| Metal complexes of a sulfonamide derivative | HEPG2 | Liver Carcinoma | Data indicates promising activity | researchgate.net |
| Derivative | Cell Line | Cancer Type | Growth Inhibition (%) | Reference |
|---|---|---|---|---|
| Compound 4b | HOP-92 | Non-Small Cell Lung | 86.28 | mdpi.com |
| Compound 4a | HCT-116 | Colorectal | 40.87 | |
| Compound 4h | SK-BR-3 | Breast | 46.14 |
Investigations into the derivatives of this compound have shed light on their potential mechanisms of antitumor action. One study on azo-derived tin(IV) complexes indicated that these compounds induce cancer cell death through an anti-proliferative and pro-apoptotic mechanism, leading to nuclear fragmentation. oatext.com
Other research points towards the inhibition of key cellular targets. The pyrimidine scaffold is a known component in drugs that act as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) inhibitors and tubulin polymerization inhibitors. mdpi.com Derivatives of this compound, such as certain thiazole-pyrimidines, are predicted to target kinase receptors, which are critical enzymes in the signal transduction pathways that often drive cancer growth. mdpi.com The structural similarity of these derivatives to multi-kinase inhibitors like Dasatinib further supports this hypothesis. mdpi.com The broad antiproliferative activity of some triazolopyrimidine derivatives suggests that the presence of specific functional groups, such as a methoxy (B1213986) (CH₃O) group on an associated aryl ring, can significantly enhance antitumoral activity. mdpi.com
This compound is considered a valuable lead compound for drug discovery. smolecule.com Its structure serves as a starting point or scaffold for designing new, more potent anticancer drugs. smolecule.com The rationale for its use as a lead compound is based on the pyrimidine ring's prevalence in biologically active molecules and the potential for modifying the attached methyl and hydroxymethyl groups to optimize interactions with biological targets. smolecule.com The successful development of numerous active derivatives, which show enhanced efficacy against various cancer cell lines, validates the potential of the this compound core in generating novel cancer therapeutics. smolecule.com
Broader Biological Activity Screening
Beyond its specific application in oncology, this compound is a subject of broader biological investigation to uncover its full therapeutic potential.
The compound is actively investigated for its role and interactions within biological systems. smolecule.com The specific arrangement of the methyl and hydroxymethyl groups on the pyrimidine ring is believed to allow for unique interactions with biological targets, distinguishing it from similar compounds and enhancing its therapeutic potential. smolecule.com Docking studies have been employed to analyze its binding affinities with various protein receptors, providing insights into its mechanism of action and helping to identify potential therapeutic pathways. smolecule.com
The demonstrated antitumor properties, primarily through the study of its derivatives, make this compound a valuable compound in the formulation of new drugs. smolecule.com Its role as a versatile intermediate in chemical synthesis allows for the creation of more complex molecules designed for specific therapeutic purposes. smolecule.com The ongoing biochemical research into its activity in biological systems continues to support its potential for a range of therapeutic applications. smolecule.com
Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR)
The this compound scaffold is a crucial component in a variety of biologically active compounds. The strategic placement of the methyl group at the 4-position and the methanol (B129727) group at the 2-position of the pyrimidine ring provides a versatile platform for derivatization. Extensive research has been conducted to understand how modifications to this core and its extensions influence biological activity, leading to the development of potent and selective agents for various therapeutic targets.
Structure-Activity Relationships (SAR)
SAR studies on molecules incorporating the (4-methylpyrimidin-2-yl) moiety have revealed key structural features that govern their biological activity. These studies often involve systematic modifications of different parts of the molecule to identify which groups are essential for potency and selectivity.
One area of investigation involves its incorporation into more complex heterocyclic systems. For instance, in the development of KCa2 channel positive modulators, the pyrimidine ring serves as a central scaffold. A series of N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) analogs were synthesized to explore the impact of various substitutions. nih.gov The activity of these compounds in potentiating rat KCa2.2a channels is summarized in the table below.
| Compound | Modification | Effect on Potency | Reference |
|---|---|---|---|
| CyPPA | Parent compound | Baseline activity | nih.gov |
| Analogs 2a-f | Substitution on the 4-cyclohexyl ring | Varying effects depending on the substituent | nih.gov |
| Analogs 2k-v | Replacement of cyclohexyl with substituted anilines | Increased hydrophobicity led to more potent compounds | nih.gov |
| Compound 7 | Replacement of the pyrimidine ring with a pyridazine (B1198779) ring | Comparable potency to CyPPA | nih.gov |
Similarly, in the design of Polo-like kinase 4 (PLK4) inhibitors, the pyrimidin-2-amine core is fundamental. SAR studies on this series showed that the aminopyrimidine core forms crucial hydrogen bond interactions with the hinge region of the kinase. Modifications at the 4-position of the pyrimidine ring with different linkers and hydrophilic fragments were explored to enhance potency and metabolic stability. nih.gov
Another example is in the development of c-Jun N-terminal kinase (JNK) inhibitors, where 4-(pyrazol-3-yl)-pyrimidines were found to be potent. The initial hit, with a simple pyrimidine core, showed moderate activity. Introduction of substituents on both the pyrimidine and pyrazole (B372694) rings led to significant improvements in potency. nih.gov
Quantitative Structure-Activity Relationships (QSAR)
QSAR studies provide a more quantitative understanding of the relationship between the chemical structure and biological activity. These studies use statistical methods to correlate physicochemical properties or molecular field descriptors with the observed activity of a series of compounds.
A notable QSAR study was performed on a family of sulfonylurea herbicides that contain the 4-methylpyrimidin-2-yl group. researchgate.netnih.gov These compounds inhibit the enzyme acetohydroxyacid synthase (AHAS). A three-dimensional QSAR (3D-QSAR) study using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) was conducted on 69 monosubstituted sulfonylurea analogs. The study revealed that steric, electrostatic, hydrophobic, and hydrogen-bond acceptor fields are significant in determining the inhibitory activity. researchgate.netnih.gov The resulting models showed good predictive power and the derived contour maps provided insights into the favorable and unfavorable regions for substitution around the molecules when interacting with the enzyme's active site. researchgate.netnih.gov
The following table summarizes the findings of the CoMSIA study on sulfonylurea herbicides.
| Molecular Field | Influence on Activity | Reference |
|---|---|---|
| Steric | Good correlation with interaction geometry | researchgate.netnih.gov |
| Electrostatic | Contributes to the model's predictive power | researchgate.netnih.gov |
| Hydrophobic | Good agreement with interaction geometry | researchgate.netnih.gov |
| H-bond Acceptor | Important factor for activity | researchgate.netnih.gov |
In another study, 3D-QSAR models were developed for a series of pyrimidine derivatives as epidermal growth factor receptor (EGFR) inhibitors. researchgate.net Both CoMFA and CoMSIA models with good statistical significance were generated. The contour plots from these models highlighted the structural features crucial for potent EGFR inhibition, guiding the design of new, more effective inhibitors. researchgate.net
These SAR and QSAR studies underscore the importance of the this compound moiety as a versatile scaffold in medicinal chemistry. The findings from these studies provide a rational basis for the design of novel derivatives with improved biological activity profiles.
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for predicting the chemical and physical properties of molecules. mdpi.com It is widely employed to understand molecular structure, reactivity, and spectroscopic properties. semanticscholar.orgresearchgate.net
DFT calculations are instrumental in mapping out the pathways of chemical reactions, identifying transition states, and determining reaction energetics. This provides a molecular-level understanding of how a reaction proceeds. For instance, in studies of related heterocyclic compounds, DFT has been used to gain significant mechanistic insights.
Theoretical studies on iridium complexes with substituted pyridine (B92270) ligands, which are structurally related to pyrimidine (B1678525), have demonstrated the power of DFT in distinguishing between different reaction mechanisms. researchgate.net These computational investigations, which complement experimental results, have elucidated whether a catalytic CO2 reduction follows an inner-sphere or outer-sphere mechanism. researchgate.net DFT calculations have successfully mapped entire catalytic cycles, identifying key intermediates and transition states that match experimentally observed species. acs.org In another example involving a furan-substituted pyrimidine, DFT calculations predicted a 12.3 kcal/mol energetic preference for the chemical reduction of the pyrimidine ring over the furan (B31954) ring, offering crucial information on reaction selectivity.
DFT is frequently used to calculate the fundamental electronic and geometric properties of molecules. These calculations begin with geometry optimization to find the lowest energy conformation of the molecule. researchgate.net From this optimized structure, a variety of properties can be determined.
The Molecular Electrostatic Potential (MEP) is calculated to identify the electron-rich and electron-poor regions of a molecule. nih.gov This is crucial for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions like hydrogen bonding. nih.gov Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also standard practice. The energies of HOMO and LUMO and their energy gap are key indicators of a molecule's chemical reactivity and kinetic stability, with a large gap suggesting high stability. semanticscholar.orgacs.org
Natural Bond Orbital (NBO) analysis is another technique used to study charge transfer and stabilizing interactions within a molecule, such as hyperconjugative and noncovalent interactions. acs.orgacs.org The table below summarizes key molecular properties that are routinely investigated using DFT for pyrimidine derivatives and related compounds.
Table 1: Molecular Properties Investigated via DFT Calculations
| Property Calculated | Significance | Relevant Study Context |
| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. researchgate.net | Foundation for all other computational property predictions. semanticscholar.org |
| Vibrational Frequencies | Predicts infrared (IR) spectra to compare with experimental data for structural confirmation. researchgate.net | Characterization of synthesized pyrimidine derivatives. semanticscholar.org |
| Molecular Electrostatic Potential (MEP) | Maps electron density to predict reactive sites for electrophilic/nucleophilic attack and hydrogen bonding. nih.gov | Understanding reactive behavior and intermolecular interactions of pyrimidine systems. nih.govacs.org |
| Frontier Molecular Orbitals (HOMO-LUMO) | The energy gap indicates chemical reactivity, kinetic stability, and charge transfer within the molecule. semanticscholar.orgacs.org | Assessing the stability and electronic properties of pyrimidine-based organic salts and other derivatives. acs.orgacs.org |
| Natural Bond Orbital (NBO) Analysis | Analyzes charge distribution and delocalization, quantifying the stability from intermolecular interactions. acs.orgacs.org | Confirming the presence and strength of noncovalent interactions that stabilize molecular structures. acs.org |
| Reactivity Descriptors | Includes electrophilicity and nucleophilicity indices that quantify the molecule's reactivity. mdpi.com | Semiquantitative study of the organic reactivity of heterocyclic compounds. mdpi.com |
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug discovery to predict how a small molecule, such as (4-Methylpyrimidin-2-yl)methanol or its derivatives, interacts with a protein receptor at the atomic level.
Docking simulations provide insights into the binding modes and affinities of ligands with their target proteins. smolecule.com Studies on derivatives containing the 4-methylpyrimidine (B18481) moiety have shown their potential to interact with various biologically significant protein receptors. For example, derivatives have been docked against protein targets associated with microbial infections and cancer. smolecule.comresearchgate.net
Computational screening of complex sulfonamide derivatives of 4-methylpyrimidine has been performed against the protein receptors of E. coli, S. aureus, and human liver carcinoma (HEPG2) cell lines. researchgate.net Other related pyrazole-carboxamides containing a 4-methylpyrimidine group have been studied for their interaction with human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.gov These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, and they can provide a binding score to estimate the affinity. nih.gov
Table 2: Examples of Molecular Docking Studies on 4-Methylpyrimidine Derivatives
| Derivative Class | Protein Target(s) | Key Findings |
| 4-(Azo)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | E. coli, S. aureus, Liver Carcinoma proteins researchgate.net | Docking suggested superior interaction with bacterial and liver carcinoma receptors compared to fungal proteins, aligning with experimental results. researchgate.net |
| 4-Benzoyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-pyrazole-carboxamide | Carbonic Anhydrase I & II (hCA I & II) nih.gov | This specific derivative did not show an inhibitory effect, indicating that the 4-methylpyrimidine moiety did not effectively interact with the enzyme's active site in this scaffold. nih.gov |
| 4-(((dimethyl-dioxocyclohexylidene)methyl)amino)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | Microbial proteins arabjchem.org | Docking studies were performed to explore the binding interactions responsible for observed antimicrobial activity. arabjchem.org |
| 4,6-Diarylpyrimidine Analogues | Phosphoinositide 3-kinase gamma (PI3Kγ) nih.gov | Docking was used to evaluate the inhibitory strength and binding affinity of new pyrimidine derivatives against a key cancer target. nih.gov |
By visualizing the interaction between a compound and its biological target, molecular docking provides crucial insights into its potential mechanism of action. smolecule.com These studies can help identify the key structural features of a molecule that are responsible for its biological effects, a process known as structure-activity relationship (SAR) analysis. smolecule.com The information gained from docking can guide the design of more potent and selective compounds. smolecule.com For example, virtual screening of millions of molecules against a protein binding site using docking is a common strategy in modern drug discovery. mdpi.com The mechanism of action for related pyrimidine compounds is often proposed to involve interactions with the active sites of specific enzymes or binding to nucleic acids.
Theoretical Predictions of Bioavailability
Before a compound can exert a therapeutic effect, it must be absorbed and distributed to its site of action. Computational methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. Research suggests that this compound has properties indicative of high gastrointestinal absorption and the ability to permeate the blood-brain barrier, highlighting its potential bioavailability for pharmacological use. smolecule.com
These predictions are often based on physicochemical properties calculated from the molecule's structure. mdpi.com Web-based platforms like SwissADME and ADMETLab 2.0 are commonly used to calculate these properties and assess a compound's "drug-likeness" based on established guidelines such as Lipinski's Rule of Five and Veber's Rule. mdpi.comnih.gov These rules use parameters like molecular weight (MW), lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. mdpi.com
Table 3: Predicted Physicochemical Properties and Bioavailability of this compound
| Parameter | Predicted Value / Status | Significance for Bioavailability |
| Molecular Formula | C₆H₈N₂O moldb.com | Defines the elemental composition of the compound. |
| Molecular Weight (MW) | 124.14 g/mol moldb.com | Well within the typical range for good oral absorption (e.g., Lipinski's rule: ≤500 Da). mdpi.com |
| Hydrogen Bond Donors | 1 smolecule.com | Complies with Lipinski's rule (≤5), favoring membrane permeability. smolecule.commdpi.com |
| Hydrogen Bond Acceptors | 3 (from N and O atoms) smolecule.com | Complies with Lipinski's rule (≤10), favoring membrane permeability. smolecule.commdpi.com |
| Gastrointestinal (GI) Absorption | High (Predicted) smolecule.com | Indicates the compound is likely to be well-absorbed after oral administration. smolecule.commdpi.com |
| Blood-Brain Barrier (BBB) Permeation | Permeant (Predicted) smolecule.com | Suggests the compound may be able to reach targets within the central nervous system. smolecule.com |
Solvation and Solvent-Solute Interactions
A comprehensive search of scientific literature and chemical databases did not yield specific theoretical or computational studies focusing on the solvation and solvent-solute interactions of this compound. While research exists on related pyrimidine derivatives, particularly those with applications in medicinal chemistry such as sulfamerazine (B1682647), detailed analyses of the solvation behavior of the standalone this compound molecule are not publicly available. unn.edu.ngmdpi.com
Theoretical studies on similar molecules, such as other pyridine and pyrimidine derivatives, often employ computational methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) to understand how solvents influence molecular structure, stability, and spectroscopic properties. jlu.edu.cnnih.gov These studies typically use models like the Polarizable Continuum Model (PCM) or the Integral Equation Formalism for PCM (IEFPCM) to simulate the solvent environment. unn.edu.ngjlu.edu.cn
For analogous compounds, researchers have investigated:
Solvatochromic Shifts: Changes in UV-Vis absorption spectra in different solvents, which can indicate the nature and strength of solute-solvent interactions. researchgate.net
NMR Chemical Shift Calculations: How solvent polarity affects the nuclear magnetic resonance (NMR) signals of a molecule, providing insight into the electronic environment of specific atoms. unn.edu.ng
Hydrogen Bonding: The formation of hydrogen bonds between the solute and protic solvents like methanol (B129727) or water, which can significantly impact solubility and reactivity. jlu.edu.cn
Molecular Geometry Optimization: How bond lengths and angles adjust in response to solvents of varying polarity. jlu.edu.cn
In the absence of direct research on this compound, any discussion of its specific solvation properties would be speculative. Detailed research, including the generation of data on interaction energies, solvent effects on spectroscopic signatures, and thermodynamic parameters of solvation, is required to accurately characterize its behavior in solution.
Analytical Research Methods for 4 Methylpyrimidin 2 Yl Methanol and Its Derivatives
Spectroscopic Techniques in Characterization
Spectroscopic methods are indispensable for elucidating the molecular structure of (4-Methylpyrimidin-2-yl)methanol and its derivatives. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals details about their atomic composition and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound and its derivatives. Both ¹H and ¹³C NMR are routinely used to map the carbon-hydrogen framework of these molecules.
In the ¹H NMR spectrum of a this compound derivative, specific chemical shifts (δ) are indicative of the different types of protons present. For instance, in a study of 2-(9-Ethyl-9H-carbazol-3-yl)pyrimidine, the protons of the pyrimidine (B1678525) ring and its substituents exhibited distinct signals. osf.io The number of peaks, their relative intensities, and their splitting patterns (fine structure) provide detailed information that is consistent with the proposed molecular structures of pyrimidine derivatives. researchgate.net The chemical environment of each proton influences its resonance frequency, allowing for the differentiation of aromatic, aliphatic, and hydroxyl protons. researchgate.netrsc.org For example, aromatic protons in pyrimidine derivatives typically appear in the region of δ 6.5-9.16 ppm. researchgate.net
The following table summarizes typical ¹H NMR spectral data for a related pyrimidine derivative, 2-(9-Ethyl-9H-carbazol-3-yl)pyrimidine, illustrating the characteristic chemical shifts. osf.io
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | 1.47 | t | 7.2 |
| CH₂ | 4.41 | q | 7.2 |
| Pyrimidine-H | 7.14 | t | 4.8 |
| Aromatic-H | 7.27-7.30 | m | |
| Aromatic-H | 7.42-7.52 | m | |
| Aromatic-H | 8.22 | d | 7.8 |
| Aromatic-H | 8.61 | d | 7.8 |
| Pyrimidine-H | 8.82 | d | 5.1 |
| Aromatic-H | 9.22 | s | |
| t = triplet, q = quartet, m = multiplet, d = doublet, s = singlet |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and its derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
The IR spectrum of a pyrimidine derivative will exhibit characteristic absorption bands corresponding to the various functional groups. scientific.netvandanapublications.com For instance, the stretching vibration of the O-H group in the methanol (B129727) substituent of this compound would be expected to appear as a broad band in the region of 3200-3600 cm⁻¹. Synthesized pyrimidine derivatives have shown characteristic vibration frequencies for O-H around 3250-3300 cm⁻¹. researchgate.net
Other important vibrational frequencies include C-H stretching of the aromatic ring (around 2920-2978 cm⁻¹), C=N stretching of the pyrimidine ring (around 1525-1575 cm⁻¹), and C=C stretching (around 1570-1596 cm⁻¹). researchgate.net The presence of a methyl group would be indicated by C-H stretching and bending vibrations. Perturbations in the IR spectra upon complex formation, such as protonation, can provide insights into the structure, with shifts in ring modes like 8a, 8b, 19a, and 19b to higher wavenumbers. tandfonline.com
The table below presents typical IR absorption frequencies for functional groups found in pyrimidine derivatives. researchgate.netoup.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H | Stretching | 3250-3300 |
| Aromatic C-H | Stretching | 2920-2978 |
| C=O | Stretching | 1620-1699 |
| C=C | Stretching | 1570-1596 |
| C=N (aromatic) | Stretching | 1525-1575 |
| C-Cl | Stretching | ~700 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. It also provides valuable information about the structure of the molecule through the analysis of its fragmentation patterns.
In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured. For this compound, the molecular ion peak would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. scielo.br
The fragmentation of the molecular ion provides a unique fingerprint that can be used for structural elucidation. The fragmentation patterns of pyrimidine derivatives often involve the cleavage of substituent groups and the decomposition of the heterocyclic ring. msu.edu For example, in the mass spectrum of a pyrimidine derivative, fragment ions corresponding to the loss of the methyl group or the entire hydroxymethyl group might be observed. The study of these fragmentation pathways helps to confirm the identity and structure of the compound. iosrjournals.orgresearchgate.net
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For this compound and its derivatives, this technique provides information about the electronic transitions within the molecule, particularly those involving the π-electron system of the pyrimidine ring. sci-hub.se
Pyrimidine derivatives typically exhibit strong absorption bands in the UV region. osf.iomdpi.com The position and intensity of these absorption maxima (λmax) are influenced by the substituents on the pyrimidine ring. The presence of auxochromic groups (like -OH and -CH₃) and the solvent polarity can cause shifts in the absorption bands (bathochromic or hypsochromic shifts). scispace.comscialert.net For example, pyrimidine derivatives with triphenylamine (B166846) substituents show red-shifted absorption bands compared to their 9-ethylcarbazole (B1664220) analogs, indicating a stronger intramolecular charge transfer. osf.iomdpi.com
UV-Vis spectroscopy is a valuable tool for quantitative analysis and for studying the electronic properties of these compounds. sci-hub.se The molar extinction coefficient, a measure of how strongly a substance absorbs light at a given wavelength, is a key parameter determined by this method. iivs.org
The following table shows representative UV-Vis absorption data for a series of substituted pyrimidine derivatives in dichloromethane (B109758) solution. mdpi.com
| Compound | Substituent | λabs (nm) |
| 1a | Triphenylamine | 315, 388 |
| 1b | Triphenylamine | 317, 396 |
| 1c | Triphenylamine | 319, 403 |
| 2a | 9-Ethylcarbazole | 299, 345 |
| 2b | 9-Ethylcarbazole | 301, 352 |
| 2c | 9-Ethylcarbazole | 303, 358 |
Chromatographic Separations
Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives from complex mixtures, such as reaction products or biological samples.
High-Performance Liquid Chromatography (HPLC) in Related Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of related substances and impurities in pharmaceutical compounds, including pyrimidine derivatives. rjptonline.org The method's high resolution and sensitivity make it ideal for separating structurally similar compounds. nih.gov
In the analysis of this compound, a reversed-phase HPLC method would typically be employed. This involves a non-polar stationary phase (like C18) and a polar mobile phase, often a mixture of water or buffer and an organic solvent like methanol or acetonitrile. nih.govchrom-china.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
By carefully optimizing the mobile phase composition, pH, column temperature, and flow rate, it is possible to achieve excellent separation of the main compound from its potential impurities, such as starting materials, by-products, or degradation products. nih.govgoogle.com A UV detector is commonly used to monitor the column effluent, and the retention time and peak area are used for qualitative and quantitative analysis, respectively. rjptonline.orgchrom-china.com The development and validation of such HPLC methods are crucial for quality control in the synthesis and formulation of this compound. rjptonline.org
The following table outlines a typical set of HPLC conditions that could be adapted for the analysis of this compound and its related compounds. chrom-china.com
| Parameter | Condition |
| Column | Agilent Zorbax C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (A) and Water (B) with gradient elution |
| Gradient | t₀/20:80, t₁₅/60:40, t₂₀-t₅₀/90:10 (t_min/A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 268 nm |
Thin-Layer Chromatography (TLC) in Synthesis Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique widely used to monitor the progress of chemical reactions. longdom.org It allows chemists to qualitatively track the consumption of starting materials and the formation of products over time. longdom.orguad.ac.id The separation principle relies on the differential migration of compounds over a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) on a plate) propelled by a mobile phase (a solvent or solvent mixture). longdom.org
In the synthesis involving pyrimidine derivatives, TLC is an essential tool. For instance, during the preparation of various heterocyclic compounds, reaction progress is frequently monitored using TLC on silica gel plates. scielo.briastate.edu Researchers can quickly determine if a reaction is complete by spotting the reaction mixture on a TLC plate alongside the starting materials. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. google.comnih.gov
The choice of the eluent system is critical for achieving good separation of the components in the reaction mixture. The polarity of the solvent system is adjusted to control the retention factor (Rƒ) of the compounds, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. In the synthesis of various derivatives, different solvent systems have been employed successfully, as detailed in the table below.
| Derivative Type | Stationary Phase | Eluent (Mobile Phase) | Rƒ Value | Reference |
|---|---|---|---|---|
| AZT 1,2,3-triazole derivatives | Silica gel F254 | Ethyl acetate:methanol (9.5:0.5 v/v) | 0.24 | scielo.br |
| 4,4'-(piperazine-1,4-diyl)bis(6-methyl-2H-pyran-2-one) | Silica gel | CH2Cl2/EtOAc (7:1) | 0.13 | iastate.edu |
| (2Z)-2-[(4-Methylpyridin-2-yl)imino]-1,3-thiazolidin-4-one | Not specified | S3 (composition not specified) | 0.49 | |
| N-(4-methylpyridin-3-yl)-acetamide derivatives | Not specified | Not specified | Monitored | google.com |
Visualization of the separated spots on the TLC plate is typically achieved under UV light if the compounds are UV-active (e.g., silica gel F254 contains a fluorescent indicator) or by using staining reagents. scielo.br The simplicity and efficiency of TLC make it an indispensable technique for the real-time monitoring of synthetic routes leading to this compound derivatives. google.comnih.gov
X-ray Crystallography for Structural Elucidation
The process involves growing single crystals of the compound, which are then irradiated with a beam of X-rays. researchgate.net The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.
Several derivatives based on the pyrimidine scaffold have had their structures confirmed by single-crystal X-ray diffraction. For example, the crystal structure of N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide was determined to be in the monoclinic space group P2₁/c. nih.gov In this structure, the dihedral angle between the planes of the phenyl and pyrimidine rings is 63.07 (7)°. nih.gov The crystal packing is stabilized by π–π interactions and N—H⋯N hydrogen bonds, which link the molecules into a three-dimensional network. nih.gov
Similarly, the structure of 4-(((4,4-dimethyl-2,6-dioxocyclohexylidene)methyl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide was elucidated, co-crystallized with acetic acid. arabjchem.org The analysis of coordination complexes has also benefited from this technique. The crystal structure of a mercury(II) complex, Bis4-amino-N-(4-methylpyrimidin-2-yl-κN)benzenesulfonamidato-κNmercury(II), revealed a tetrahedral coordination geometry around the mercury atom, generated by crystallographic twofold symmetry. researchgate.net Another study reported on a one-dimensional copper(II) coordination polymer with N-(4-methylpyrimidin-2-yl)pyrazin-2-amine, where the ligand coordinates to two different copper centers. nih.gov
The data obtained from X-ray crystallography studies are crucial for understanding the structural chemistry of these compounds. Below is a table summarizing crystallographic data for some relevant derivatives.
| Compound Name | Formula | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|---|
| N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide | C₁₃H₁₃N₃O₃S | Monoclinic | P2₁/c | Dihedral angle between phenyl and pyrimidine rings is 63.07 (7)°. | nih.gov |
| Bis4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamidato-κNmercury(II) | [Hg(C₁₁H₁₁N₄O₂S)₂(C₁₀H₈N₂)] | Monoclinic | C2/c | Tetrahedral coordination around Hg atom; dihedral angle between aromatic rings in the anion is 73.3 (2)°. | researchgate.net |
| catena-poly[[[diaqua(methanol-κO)copper(II)]-μ-N-(4-methylpyrimidin-2-yl-κN(1))pyrazin-2-amine-κ(2)N(1):N(4)]] | {[Cu(C₉H₉N₅)(CH₃OH)(H₂O)₂]Cu(C₉H₉N₅)(ClO₄)(CH₃OH)₀.₅₈₁(H₂O)₁.₄₁₉₃·CH₃OH·1.419H₂O}n | Not specified | Not specified | One-dimensional polymer with two different octahedral Cu(II) coordination geometries. | nih.gov |
| 4-(((4,4-dimethyl-2,6-dioxocyclohexylidene)methyl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide-acetic acid (1/1) | C₂₁H₂₄N₄O₄S·C₂H₄O₂ | Not specified | Not specified | Co-crystalline adduct structure determined. | arabjchem.org |
Future Research Directions and Emerging Applications
Development of Novel Analogs and Derivatives
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, present in numerous biologically active molecules. smolecule.com The structure of (4-Methylpyrimidin-2-yl)methanol offers significant potential for the creation of new and improved derivatives. The presence of a hydroxymethyl group allows for a variety of chemical modifications, such as esterification or etherification, which could enhance properties like bioavailability.
Future research will likely focus on synthesizing analogs with tailored biological activities. By introducing different functional groups to the pyrimidine ring or the hydroxymethyl moiety, scientists can explore a wide chemical space. For instance, the synthesis of derivatives through reactions like direct alkylation, reduction of corresponding carbonyls, or hydroxymethylation can lead to novel compounds. smolecule.com These new molecules could be designed to interact with specific biological targets, potentially leading to the development of new therapeutic agents. smolecule.comsmolecule.com
Exploration of New Biological Targets
Preliminary studies have indicated that this compound and its derivatives possess promising biological activities, including antimicrobial and antitumor properties. smolecule.comsmolecule.com Future research will aim to identify and validate the specific molecular targets responsible for these effects. Techniques like molecular docking can be employed to predict how these compounds bind to various protein receptors. smolecule.comsmolecule.com
The exploration of new biological targets could uncover novel mechanisms of action, expanding the therapeutic potential of this class of compounds. For example, research into its interactions with enzymes or receptors involved in metabolic pathways could reveal applications in a wider range of diseases. smolecule.com The ability of similar pyridine (B92270) derivatives to modulate neurotransmitter receptors also suggests potential applications in neurological disorders.
Advanced Materials Science Applications (Hypothetical/Theoretical)
While primarily investigated for its biological activity, the chemical structure of this compound suggests hypothetical applications in materials science. smolecule.com
Building Blocks for Polymers
Theoretically, the hydroxymethyl group of this compound could act as a functional site for polymerization reactions. smolecule.com Its incorporation into polymer chains could lead to the creation of new materials with specific and desirable properties. smolecule.comresearchgate.net The pyrimidine ring, with its nitrogen atoms, could introduce unique electronic and hydrogen-bonding capabilities into the polymer structure.
Precursors for Organic Materials
Through targeted chemical modifications, this compound could serve as a precursor for novel organic materials. smolecule.com The versatile pyrimidine core allows for the attachment of various functional groups, potentially leading to the development of materials with tailored optical, electronic, or thermal properties.
Catalyst Design and Optimization Beyond Methanol (B129727) Synthesis
The nitrogen atoms within the pyrimidine ring of this compound and its derivatives make them interesting candidates for catalyst design. These nitrogen atoms can act as ligands, coordinating with metal centers to form catalytic complexes. Future research could explore the synthesis of such complexes and evaluate their catalytic activity in a variety of organic transformations beyond simple alcohol synthesis. The structural tunability of the pyrimidine scaffold allows for the fine-tuning of the electronic and steric properties of the resulting catalysts, potentially leading to enhanced reactivity and selectivity.
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is crucial for accelerating the discovery and development of new applications for this compound. Computational methods, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the interactions of this compound and its derivatives with biological targets or their potential properties as materials. mdpi.comscielo.br These in-silico predictions can then guide experimental work, making the research process more efficient and targeted. For example, computational screening can identify promising analogs for synthesis and biological testing, saving time and resources. mdpi.com This integrated approach will be instrumental in fully realizing the potential of this compound in both medicine and materials science.
Q & A
Q. What are the standard synthetic routes for (4-Methylpyrimidin-2-yl)methanol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically begins with 2-methylthio-4-methylpyrimidine as a starting material. A nucleophilic substitution reaction introduces the hydroxymethyl group at the 5-position using formaldehyde under basic conditions (e.g., NaOH). Key steps include:
- Reaction Optimization : Adjust formaldehyde stoichiometry (1.5–2.0 equivalents) and temperature (60–80°C) to minimize byproducts.
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Monitoring via TLC and adjusting reaction time (4–6 hours) improves yield (40–60%) .
Q. Which characterization techniques are essential to confirm the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C4, hydroxymethyl at C5).
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (170.24 g/mol) and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths and angles.
- IR Spectroscopy : Detects O-H (3200–3600 cm⁻¹) and C-S (600–700 cm⁻¹) stretches .
Advanced Research Questions
Q. How should researchers address contradictory spectral data (e.g., unexpected NMR peaks) for this compound?
- Methodological Answer :
- Purity Check : Use HPLC (C18 column, methanol/water mobile phase) to rule out impurities.
- Tautomerism Analysis : Pyrimidine derivatives often exhibit tautomerism; variable-temperature NMR or computational modeling (DFT) can identify dominant tautomers.
- Advanced Techniques : 2D NMR (COSY, HSQC) resolves overlapping signals, while X-ray crystallography provides definitive structural validation .
Q. What strategies mitigate byproduct formation during the synthesis of this compound?
- Methodological Answer :
- Condition Optimization : Use anhydrous formaldehyde and inert atmosphere (N₂/Ar) to prevent oxidation.
- Catalytic Bases : Replace NaOH with milder bases (e.g., K₂CO₃) to reduce side reactions.
- Workup Adjustments : Quench the reaction at 0°C to stabilize intermediates.
- Byproduct Identification : LC-MS or GC-MS identifies common byproducts (e.g., dimerized or over-oxidized species) .
Q. What methodologies are recommended to evaluate the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays : Test antimicrobial activity via MIC assays (e.g., against E. coli or S. aureus). For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Molecular Docking : Screen against target proteins (e.g., DHFR or kinases) using AutoDock Vina to predict binding modes.
- SAR Studies : Compare with analogs (e.g., 4-chloro or 2-amino derivatives) to identify critical substituents .
Q. How can regioselectivity challenges in functionalizing the pyrimidine ring be addressed?
- Methodological Answer :
- Directing Groups : The 4-methyl group directs electrophilic substitution to the 5-position. For nucleophilic reactions, the 2-methylthio group can be replaced with amines or thiols under acidic/basic conditions.
- Protecting Groups : Temporarily protect the hydroxymethyl group (e.g., acetylation) to prevent undesired side reactions during functionalization .
Q. What computational tools aid in predicting the reactivity of this compound compared to analogs?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software calculates Fukui indices to predict electrophilic/nucleophilic sites.
- Hammett Plots : Correlate substituent effects (e.g., 4-methyl vs. 4-chloro) on reaction rates using σ values.
- Molecular Dynamics : Simulate solvation effects on reactivity in polar/aprotic solvents .
Q. How can solubility limitations of this compound be overcome for in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
